molecular formula C17H16ClN3O3S2 B11326404 7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11326404
M. Wt: 409.9 g/mol
InChI Key: XBINHQWZFZTWQN-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific enzymes or receptors, is ongoing.

    Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxepine core and thiadiazole ring are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Properties

Molecular Formula

C17H16ClN3O3S2

Molecular Weight

409.9 g/mol

IUPAC Name

7-chloro-9-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C17H16ClN3O3S2/c1-3-6-25-17-21-20-16(26-17)19-15(22)10-4-5-24-14-11(7-10)8-12(18)9-13(14)23-2/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,22)

InChI Key

XBINHQWZFZTWQN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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